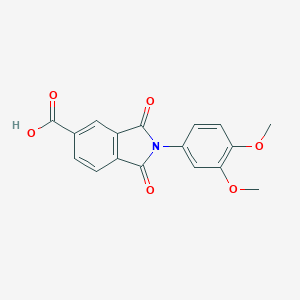
2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a dioxo-dihydro-isoindole structure
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group and complete the synthesis .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Biological Activity
2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound classified under isoindole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer properties and effects on neurotransmitter systems. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C17H13NO6, and it features a distinctive isoindole structure with a 3,4-dimethoxyphenyl substituent. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : This compound acts as a competitive inhibitor of acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in synaptic clefts. The inhibition leads to enhanced cholinergic transmission, potentially benefiting conditions characterized by cholinergic deficits.
- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has shown significant toxicity against human colon carcinoma cells (HCT116) by depolarizing mitochondrial membranes and generating reactive oxygen species (ROS), which are critical in triggering apoptosis .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the cytotoxic effects of various isoindole derivatives found that this compound displayed a potent selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) indicated a higher efficacy against cancerous cells while sparing normal cells .
- Neurotransmitter Modulation : In another investigation focusing on the modulation of neurotransmitter systems, the compound was shown to significantly enhance cholinergic signaling by inhibiting AChE activity. This effect suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-23-13-6-4-10(8-14(13)24-2)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRVCMJKKDICIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














